An In-depth Technical Guide to the Chemical Properties and Structure of Piperitone
An In-depth Technical Guide to the Chemical Properties and Structure of Piperitone
Piperitone (B146419) is a naturally occurring monoterpene ketone and a significant constituent of various essential oils.[1] This guide provides a detailed overview of its chemical properties, structure, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Isomerism
Piperitone is a p-menthane (B155814) monoterpenoid.[2][3] Its structure consists of a cyclohexenone ring substituted with a methyl group at position 3 and an isopropyl group at position 6.[2][3] The IUPAC name for piperitone is 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one or 6-Isopropyl-3-methyl-1-cyclohex-2-enone.[1][4] It is also known by synonyms such as p-Menth-1-en-3-one and 3-Carvomenthenone.[1][5]
Piperitone exists as two stereoisomers (enantiomers): the D-form ((+)-piperitone) and the L-form ((-)-piperitone).[1] Both enantiomers occur naturally.[1] The D-form is characterized by a peppermint-like aroma and is commonly found in plants of the Cymbopogon, Andropogon, and Mentha genera.[1][6] The L-form has been isolated from sources like Sitka spruce and Eucalyptus dives.[1][4]
Caption: Chemical structure of Piperitone.
Physicochemical Properties
Piperitone is a colorless to light yellowish liquid with a characteristic fresh, minty, and camphor-like odor.[1][5] Its properties vary slightly between its different stereoisomeric forms. The quantitative physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆O | [2][5] |
| Molecular Weight | 152.23 g/mol | [2][3][5] |
| Appearance | Clear, light yellowish to yellow liquid | [5] |
| Odor | Peppermint-like, camphoraceous | [1][2] |
| Melting Point | -29 °C | [5] |
| Boiling Point | 232-235 °C | [2][4] |
| Density (d-form) | 0.9344 g/cm³ (at 20°C) | [2][4] |
| Density (l-form) | 0.9324 g/cm³ (at 20°C) | [4] |
| Density (dl-form) | 0.9331 g/cm³ (at 20°C) | [1][4] |
| Refractive Index (d-form) | 1.4848 (at 20°C) | [2][4] |
| Refractive Index (l-form) | 1.4823 (at 20°C) | [4] |
| Refractive Index (dl-form) | 1.4823 (at 24°C) | [4] |
| Optical Rotation (d-form) | [α]D²⁰ +49.13° | [2][4] |
| Optical Rotation (l-form) | [α]D²⁰ -15.9° | [4] |
| Flash Point | 90.9 °C | [5] |
| Solubility | Practically insoluble in water; Soluble in alcohol, oils, Chloroform (Slightly), Ethyl Acetate (Slightly) | [4][5][7] |
Experimental Protocols
The characterization and quantification of piperitone are primarily achieved through chromatographic and spectroscopic methods.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile compounds like piperitone, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[8] A general protocol can be adapted from methods used for essential oil analysis.
-
Instrumentation : Gas Chromatograph with FID or MS detector.
-
Column : A non-polar or medium-polarity column, such as an Rtx-5 (30 m × 0.25 mm ID × 0.25 µm), is suitable.[8]
-
Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1.3 ml/min).[8][9]
-
Injector Temperature : 250 °C.[8]
-
Oven Temperature Program : An initial temperature of 50-60°C, held for a few minutes, followed by a ramp (e.g., 3-5°C/min) to a final temperature of 240-250°C.
-
Sample Preparation : Essential oils containing piperitone are diluted in a suitable solvent (e.g., ethanol, hexane) and filtered (0.45 µm) before injection.[8]
-
Identification : Identification is achieved by comparing the retention time with that of a pure piperitone standard. Confirmation is done using GC-MS by comparing the mass spectrum with library data.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the quantification of less volatile or thermally sensitive compounds and can be applied to piperitone analysis.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.[8]
-
Column : A C18 reversed-phase column is typically used.[8]
-
Mobile Phase : A mixture of methanol (B129727) and water, for instance, in a 60:40 v/v ratio.[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection Wavelength : Based on its UV absorbance maximum, a wavelength around 232 nm is effective for detection.[4][8]
-
Quantification : A calibration curve is generated using standard solutions of piperitone at various concentrations to quantify the amount in a sample.[8]
Caption: Generalized workflow for the analysis of piperitone.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : IR spectra of piperitone show characteristic absorption bands for its functional groups. A strong absorption is observed around 1665 cm⁻¹ corresponding to the conjugated C=O (carbonyl) group.[9] Sharp bands related to the C=C double bond and C-H bonds are also present.[9]
-
Mass Spectrometry (MS) : The mass spectrum of piperitone shows a molecular ion peak (M+) corresponding to its molecular weight (152 m/z).[11][12] Fragmentation patterns, which may involve the loss of an isopropyl group, are used for structural confirmation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of piperitone.[13][14] The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.[14]
Biological Activity and Potential Signaling Pathways
While the specific molecular mechanisms of piperitone are still under investigation, research on structurally related compounds provides insight into potential biological activities and signaling pathways relevant to drug development. Piperitone itself has demonstrated insecticidal activity.[2]
Note: The following pathways are described for the related compounds piperine (B192125) and piperitenone (B1678436) oxide and are presented for illustrative purposes, as they may suggest potential mechanisms for piperitone.
Hypothesized Bcl-2/Bax Apoptotic Pathway
Studies on the related compound piperine suggest it can induce apoptosis by modulating the expression of Bcl-2 family proteins.[15] An imbalance in the ratio of anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) can trigger the mitochondrial apoptotic cascade, leading to programmed cell death.[15]
Caption: Hypothesized Bcl-2/Bax apoptotic pathway.
Hypothesized MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is critical in regulating cell proliferation and differentiation.[15] Research indicates that piperine may modulate this pathway, contributing to its potential anticancer effects.[15]
Caption: Hypothesized MAPK signaling pathway modulation.
References
- 1. Piperitone - Wikipedia [en.wikipedia.org]
- 2. PIPERITONE | 89-81-6 [chemicalbook.com]
- 3. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperitone [drugfuture.com]
- 5. Cas 89-81-6,PIPERITONE | lookchem [lookchem.com]
- 6. Showing Compound Piperitone (FDB013573) - FooDB [foodb.ca]
- 7. Piperitone, L- | C10H16O | CID 107561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Mass spectra and organic analysis. Part VIII. The mass spectra of piperitone, the piperitols, and related products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
